7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
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Overview
Description
“7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Coupling with Chromenone: The benzofuran intermediate is then coupled with a chromenone precursor under specific conditions, such as using a base and a suitable solvent.
Methylation: The final step involves methylation at the desired positions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the chromenone ring, potentially converting it to a dihydro derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromenones.
Scientific Research Applications
“7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenone structure.
Benzofurans: Compounds containing the benzofuran moiety.
Flavonoids: Natural compounds with structural similarities.
Uniqueness
The uniqueness of “7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” lies in its combined chromenone and benzofuran structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, a synthetic organic compound belonging to the chromenone class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features that combine chromenone and benzofuran moieties, potentially conferring distinct biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H14O3 with a molecular weight of approximately 298.31 g/mol. The compound's structure can be depicted as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with benzofuran structures have shown enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7-methyl... | A549 | 12.5 | Apoptosis induction |
4-(3-Hydroxy...) | MCF7 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, chromenone derivatives have been evaluated for their antimicrobial properties. Studies show that certain analogs possess activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
7-methyl... | Staphylococcus aureus | 32 |
4-(3-Hydroxy...) | Escherichia coli | >64 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular targets, including enzymes involved in metabolic pathways and receptors linked to cell signaling. This interaction could lead to modulation of gene expression related to cell growth and apoptosis .
Study on Anticancer Activity
A recent study explored the effects of structurally similar compounds on cancer cell lines. The study found that modifications in the benzofuran moiety significantly influenced the cytotoxicity profiles. For example, introducing electron-donating groups enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug development efforts .
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various chromenone derivatives against multidrug-resistant strains. The results indicated that specific substitutions at the benzofuran position improved activity against resistant strains, highlighting the potential for developing new antimicrobial agents from this chemical class .
Properties
IUPAC Name |
7-methyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)21-17(14)9-11)19-12(2)13-5-3-4-6-16(13)22-19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJIOZQIZLTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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